Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate is a synthetic organic compound that belongs to the class of hydrazones It is characterized by a distinct structure containing chloro and nitro substituents on an aromatic ring, along with an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the condensation of ethyl 2-chloroacetate with 2-chloro-5-nitrobenzohydrazide. This reaction is catalyzed by acidic or basic conditions, with common solvents such as ethanol or methanol facilitating the reaction. The process might be carried out under reflux to ensure complete reaction and maximal yield.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimization of reaction parameters to maximize yield and efficiency. This might include the use of continuous flow reactors for better control of reaction conditions, minimization of by-products, and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate can undergo several types of chemical reactions:
Substitution Reactions: : Given the presence of chloro groups, the compound can undergo nucleophilic substitution reactions.
Reduction Reactions: : The nitro group can be reduced to an amine, often using reagents such as iron in acetic acid or catalytic hydrogenation.
Oxidation Reactions: : While the nitro group is generally resistant to further oxidation, other parts of the molecule, such as the ethyl group, could undergo oxidation under strong conditions.
Common Reagents and Conditions
Common reagents include nucleophiles like amines and thiols for substitution reactions, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and oxidizing agents like potassium permanganate for oxidation.
Major Products
Substitution: : Products typically include derivatives where the chloro groups have been replaced by other functional groups.
Reduction: : The major product from reduction is the corresponding amine derivative.
Oxidation: : Potential oxidation products include carboxylic acids and other oxidized forms of the ethyl group.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate finds applications in diverse fields:
Medicinal Chemistry: : It is studied for its potential use as a precursor to pharmacologically active molecules, especially those targeting specific enzymes or receptors.
Materials Science: : Its structural features make it useful in the synthesis of advanced materials, including polymers and composites.
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for chemical reactions.
Mechanism of Action
The mechanism by which Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate exerts its effects depends on its specific application. In medicinal chemistry, for instance, it might interact with molecular targets such as enzymes, inhibiting their activity by binding to the active site or altering their conformation. The pathways involved include inhibition or modulation of enzyme activity, disruption of cellular processes, or alteration of molecular signaling pathways.
Comparison with Similar Compounds
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate can be compared with other hydrazone compounds and derivatives:
2-chloro-5-nitrobenzohydrazide: : While this compound shares a similar aromatic backbone, it lacks the ethyl ester group, which can significantly alter its reactivity and applications.
Ethyl 2-chloroacetate: : This compound, though similar, lacks the aromatic hydrazone moiety and thus has different chemical properties and uses.
Other Hydrazones:
This compound's uniqueness lies in the specific combination of functional groups, making it a versatile and valuable entity in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-chloro-5-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-8-5-6(15(17)18)3-4-7(8)11/h3-5,13H,2H2,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLFCDMGCKZXFR-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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